molecular formula C17H19N3O2S B194793 Ufiprazole CAS No. 73590-85-9

Ufiprazole

Katalognummer B194793
CAS-Nummer: 73590-85-9
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: XURCIPRUUASYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ufiprazole, also known as Omeprazole sulfide, is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor, which means it reduces the production of gastric acid . Ufiprazole has been shown to be a direct-acting inhibitor of CYP2C19 in pooled human liver microsomes .


Synthesis Analysis

Ufiprazole can be synthesized by the condensation reaction of 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of Ufiprazole is C17H19N3O2S . It is a member of benzimidazoles .


Physical And Chemical Properties Analysis

Ufiprazole has a molecular weight of 329.42 . Its physical properties include a melting point of 122.0 to 126.0 °C, a boiling point of 539.7±60.0 °C, and a density of 1.28±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Gastroenterology: Proton Pump Inhibition

Ufiprazole is a metabolite of Omeprazole, which is widely known as a proton pump inhibitor (PPI). In gastroenterology, Ufiprazole can be used to study the effects of PPIs on gastric acid secretion. This application is crucial for understanding the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Pharmacology: Drug Metabolism Studies

As a direct-acting inhibitor of CYP2C19, Ufiprazole serves as an important compound in pharmacological research to investigate drug-drug interactions and the metabolism of medications that are substrates of this enzyme . This has implications for personalized medicine and optimizing drug dosing.

Biochemistry: Enzyme Inhibition Analysis

Ufiprazole’s role as a CYP2C19 inhibitor also extends to biochemistry, where it can be used to study the kinetics and mechanisms of enzyme inhibition. This can provide insights into the development of new drugs that target specific enzymes within the metabolic pathways .

Toxicology: Safety and Efficacy Testing

In toxicology, Ufiprazole can be applied to assess the safety profile of new PPIs and their potential toxic effects on liver microsomes. This is vital for the preclinical phase of drug development to ensure the safety of new therapeutic agents .

Endocrinology: Bombesin Receptor Subtype-3 (BRS-3) Agonism

Ufiprazole is identified as a weak agonist of BRS-3, a receptor involved in energy homeostasis. Research in this field can explore the potential of Ufiprazole in modulating appetite and energy balance, contributing to the study of metabolic disorders .

Chemical Synthesis: Reference Compound

Ufiprazole can be used as a reference compound in the synthesis of related benzimidazole derivatives. Its well-characterized structure and properties make it an ideal standard for analytical methods in chemical research .

Wirkmechanismus

As a metabolite of Omeprazole, Ufiprazole likely shares a similar mechanism of action. Proton pump inhibitors like Omeprazole work by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system (the H+/K+ ATPase, or, more commonly, the gastric proton pump) of the gastric parietal cells .

Safety and Hazards

Ufiprazole is considered toxic and can cause an allergic skin reaction . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Eigenschaften

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057816
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ufiprazole

CAS RN

73590-85-9
Record name Omeprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ufiprazole
Reactant of Route 2
Reactant of Route 2
Ufiprazole
Reactant of Route 3
Reactant of Route 3
Ufiprazole
Reactant of Route 4
Reactant of Route 4
Ufiprazole
Reactant of Route 5
Reactant of Route 5
Ufiprazole
Reactant of Route 6
Reactant of Route 6
Ufiprazole

Q & A

Q1: What are the common impurities found in Ufiprazole synthesis, and how are they characterized?

A1: Two dimer impurities, 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole and 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole, have been identified in Ufiprazole synthesis. [] These impurities were isolated using HPLC and characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS. [] This characterization helps in understanding their structure and potential impact on the quality and efficacy of Ufiprazole.

Q2: How is Ufiprazole used in the synthesis of Esomeprazole?

A2: Ufiprazole serves as a crucial starting material in the synthesis of Esomeprazole. [, ] One method involves the asymmetric oxidation of Ufiprazole using an oxidizing agent in the presence of (R,R)-1,2-diphenyl-1,2-glycol, titanium alkoxide, and isopropyl alcohol. [] This reaction specifically targets one enantiomer of Ufiprazole, leading to the formation of Esomeprazole.

Q3: Can Ufiprazole be biotransformed into Esomeprazole?

A3: Yes, research indicates that genetically engineered bacteria co-expressing cyclohexanone monooxygenase and isopropanol dehydrogenase can convert Ufiprazole into Esomeprazole. [] This enzymatic approach offers a potentially more sustainable and cost-effective alternative to traditional chemical synthesis methods.

Q4: Are there alternative methods for synthesizing Esomeprazole that utilize different starting materials or catalysts?

A4: Yes, alternative methods utilize mild and inexpensive oxidants in conjunction with N-substituted 1-amino-2-indanol ligands and titanium-based complex catalysts. [] These methods aim to improve the efficiency and selectivity of Esomeprazole synthesis while minimizing the use of harsh reagents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.